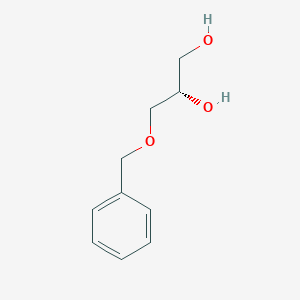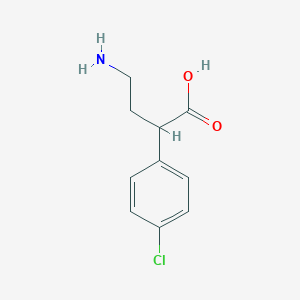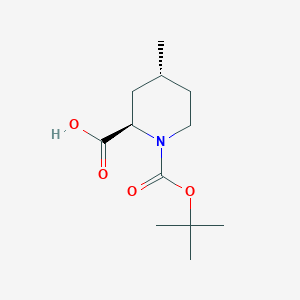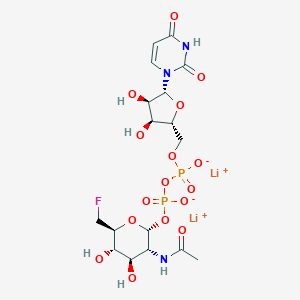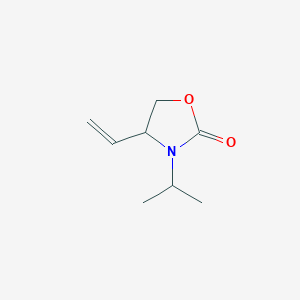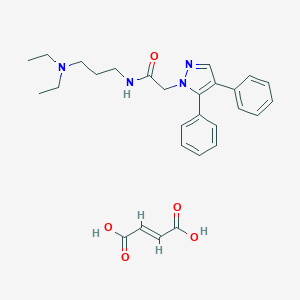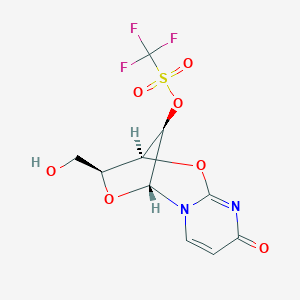
2'-O-Triflyl-2,3'-anhydroxylosyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-O-Triflyl-2,3'-anhydroxylosyluracil, also known as TAU, is a synthetic nucleoside derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2004 by researchers at the University of Georgia, and since then, it has been extensively studied for its unique properties and potential benefits.
Mechanism Of Action
The mechanism of action of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is not well understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2'-O-Triflyl-2,3'-anhydroxylosyluracil is thought to act by interfering with the synthesis of viral DNA or RNA, thereby preventing the virus from replicating. In cancer cells, 2'-O-Triflyl-2,3'-anhydroxylosyluracil is believed to induce apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process.
Biochemical And Physiological Effects
2'-O-Triflyl-2,3'-anhydroxylosyluracil has been shown to exhibit several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune responses. 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. In addition, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anticancer activity, which may have therapeutic implications for various types of cancer. However, one of the limitations of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its relatively low solubility, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2'-O-Triflyl-2,3'-anhydroxylosyluracil, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, further studies are needed to explore the potential applications of 2'-O-Triflyl-2,3'-anhydroxylosyluracil in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil involves several steps, including the protection of the uracil base, the formation of the glycosidic bond, and the removal of the protecting groups. The most commonly used method for the synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is the triflate method, which involves the reaction of 2,3-anhydroxy-4,6-O-benzylideneuracil with triflic anhydride and pyridine.
Scientific Research Applications
2'-O-Triflyl-2,3'-anhydroxylosyluracil has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology. In medicine, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has been shown to exhibit antiviral activity against several viruses, including HIV-1, HSV-1, and HCV. In addition, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
CAS RN |
119637-71-7 |
|---|---|
Product Name |
2'-O-Triflyl-2,3'-anhydroxylosyluracil |
Molecular Formula |
C10H9F3N2O7S |
Molecular Weight |
358.25 g/mol |
IUPAC Name |
[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1 |
InChI Key |
JIIPELKGBDSQKK-ZAKLUEHWSA-N |
Isomeric SMILES |
C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Other CAS RN |
119637-71-7 |
synonyms |
2'-O-triflyl-2,3'-anhydroxylosyluracil 2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil 2,3'-anhydroxy-2'-O-triflyllosyluracil 2-TFAOU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



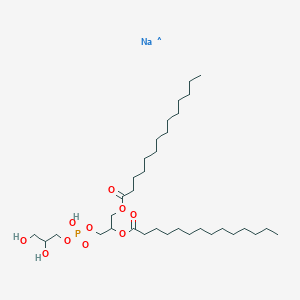
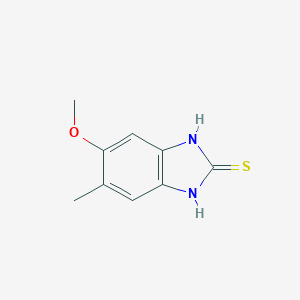
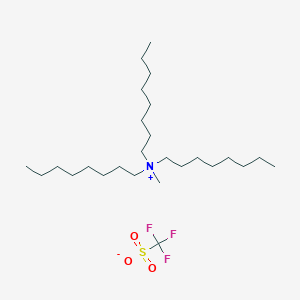
![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
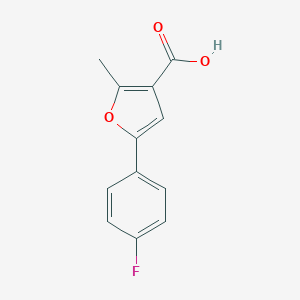
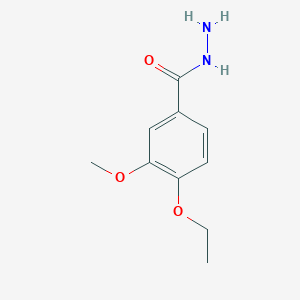
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
